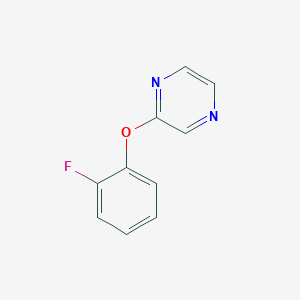

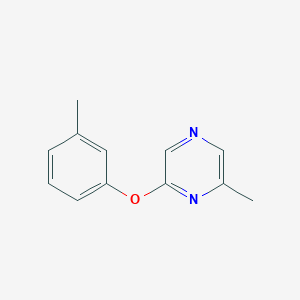

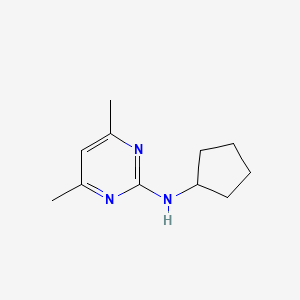

2-(2-fluorophenoxy)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazine is a heterocyclic aromatic organic compound that belongs to the class of diazines . It’s a symmetrical molecule with the chemical formula C4H4N2 . Its structure comprises a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .

Synthesis Analysis

Pyrazine and its derivatives can be synthesized through various methods including condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution .Molecular Structure Analysis

The molecular structure of pyrazine consists of a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation embedded within a carbon framework . The presence of nitrogen atoms equips pyrazine with the ability to protonate and quarternize readily .Chemical Reactions Analysis

Pyrazine and its derivatives have been reported to function as mixed-type inhibitors for steel and Al and Mg alloys . Their adsorption follows the Langmuir isotherm with steel and deviated in the case of Al and Mg alloys .Physical And Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .Applications De Recherche Scientifique

2-(2-fluorophenoxy)pyrazine is used in many scientific research applications, including photochromic and thermochromic materials, drug delivery systems, molecular switches, and molecular markers. It has also been used in the study of enzyme-catalyzed reactions, and in the development of new catalysts.

Mécanisme D'action

Target of Action

It is a derivative of pyrrolopyrazine, which has been shown to exhibit a wide range of biological activities . Pyrrolopyrazine derivatives have been found to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , which suggests that they may interact with kinases to inhibit their activity.

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, viral replication, fungal growth, and tumor growth, among others.

Result of Action

Given the biological activities exhibited by pyrrolopyrazine derivatives , it is likely that the compound could have a variety of effects at the molecular and cellular levels. These could potentially include the inhibition of certain enzymes, alteration of cell signaling pathways, and modulation of cellular responses to stress or damage.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2-fluorophenoxy)pyrazine is an excellent building block for the synthesis of many different types of compounds. It is a relatively inexpensive and readily available compound, and it can be synthesized in the laboratory in a relatively short amount of time. However, it does have some limitations for lab experiments. It is a relatively unstable compound and is prone to hydrolysis and oxidation. In addition, it is not soluble in water and is not very soluble in organic solvents.

Orientations Futures

2-(2-fluorophenoxy)pyrazine has many potential future directions. It could be used as a starting material for the synthesis of a variety of different compounds, including pharmaceuticals, agrochemicals, and materials. It could also be used in the development of new catalysts, drug delivery systems, and molecular switches. In addition, it could be used in the study of enzyme-catalyzed reactions and in the development of new drugs. Finally, it could be used in the study of biochemical and physiological effects and in the development of new therapies.

Méthodes De Synthèse

2-(2-fluorophenoxy)pyrazine is synthesized by a two-step process. The first step is the condensation of 2-fluoroaniline and ethyl acetoacetate to form a 2-fluoro-N-ethyl-2-oxopyridine. The second step is a cyclization reaction of the 2-fluoro-N-ethyl-2-oxopyridine with a base such as sodium ethoxide to form this compound.

Propriétés

IUPAC Name |

2-(2-fluorophenoxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJZWZIUKRCWHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-amido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B6429386.png)

![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6429418.png)

![(2Z)-6-methoxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6429428.png)

![4'-{[(3-fluorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B6429461.png)

![4-{[(2-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline](/img/structure/B6429462.png)

![5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B6429470.png)